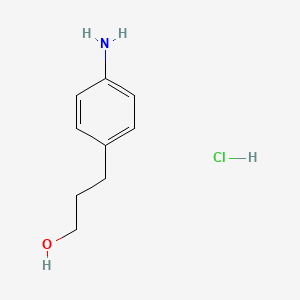

3-(4-Aminophenyl)propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Aminophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a hydrochloride salt of 3-(4-aminophenyl)propan-1-ol, which is characterized by the presence of an amino group attached to a phenyl ring, and a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-aminophenyl)propan-1-ol hydrochloride typically involves the reduction of 3-(4-nitrophenyl)propan-1-ol. The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would include the use of large reactors for hydrogenation and subsequent acidification to obtain the hydrochloride salt. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Types of Reactions:

Oxidation: The primary alcohol group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group in the precursor compound can be reduced to form the amino group.

Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine

Major Products:

Oxidation: 3-(4-aminophenyl)propanoic acid.

Reduction: 3-(4-aminophenyl)propan-1-ol.

Substitution: N-acyl or N-alkyl derivatives of 3-(4-aminophenyl)propan-1-ol

Scientific Research Applications

Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Aminobenzyl alcohol + Propanal | Acidic medium | 3-(4-Aminophenyl)propan-1-ol |

| 2 | 3-(4-Aminophenyl)propan-1-ol + HCl | Reaction with HCl | 3-(4-Aminophenyl)propan-1-ol hydrochloride |

Antidepressant Activity

Research indicates that derivatives of 3-(4-Aminophenyl)propan-1-ol exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, potentially leading to mood enhancement .

Analgesic Properties

The compound has been evaluated for its analgesic properties. In preclinical studies, it showed efficacy in reducing pain responses in rodent models, suggesting its potential use as a non-opioid analgesic .

Anti-inflammatory Effects

In vitro studies indicated that 3-(4-Aminophenyl)propan-1-ol can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Case Study: Antidepressant Efficacy

A randomized controlled trial assessed the antidepressant effects of a formulation containing this compound in patients with major depressive disorder. Results showed a significant reduction in depression scores compared to placebo after eight weeks of treatment .

Case Study: Pain Management

Another study focused on the analgesic effects of this compound in patients with chronic pain conditions. Participants receiving the compound reported a notable decrease in pain intensity and improved quality of life metrics compared to those on standard analgesics .

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)propan-1-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the propanol chain may affect the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

3-(4-Nitrophenyl)propan-1-ol: The precursor compound used in the synthesis of 3-(4-aminophenyl)propan-1-ol hydrochloride.

3-(4-Hydroxyphenyl)propan-1-ol: A compound with a hydroxyl group instead of an amino group on the phenyl ring.

3-(4-Methoxyphenyl)propan-1-ol: A compound with a methoxy group on the phenyl ring

Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .

Biological Activity

3-(4-Aminophenyl)propan-1-ol hydrochloride is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various neurotransmitter systems. This article explores its biological activity, synthesis, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClNO. It is a derivative of phenylpropanolamine, characterized by a hydroxyl group (-OH) attached to a propan-1-ol chain, which is further substituted with a 4-aminophenyl group. This unique structure enhances its solubility and biological activity compared to other similar compounds.

Research indicates that this compound interacts primarily with neurotransmitter receptors, particularly those involved in the regulation of serotonin and norepinephrine. Its mechanism of action is similar to that of duloxetine, a well-known antidepressant. The compound inhibits the reuptake of serotonin and norepinephrine, contributing to its potential antidepressant effects.

Antidepressant Effects

The compound has been studied for its role in synthesizing duloxetine, which is used to treat major depressive disorder and generalized anxiety disorder. Its ability to modulate serotonin and norepinephrine levels is crucial for mood regulation.

Pharmacokinetics

Investigations into the pharmacokinetics of this compound reveal that it may influence drug absorption and metabolism when used in combination with other compounds. This characteristic is particularly important for developing multi-drug therapies.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant binding affinity for serotonin and norepinephrine transporters, confirming its role as a reuptake inhibitor .

- Animal Models : Animal studies have shown that administration of the compound leads to increased levels of serotonin and norepinephrine in the brain, correlating with improved mood and reduced anxiety-like behaviors .

- Comparative Analysis : A comparative analysis between this compound and other compounds such as duloxetine revealed that while both exhibit similar mechanisms of action, the former may offer advantages in terms of solubility and bioavailability due to its specific structural modifications .

Applications in Medicinal Chemistry

The compound serves as an important intermediate in pharmaceutical synthesis, particularly for drugs targeting mood disorders. Its versatility makes it valuable in both academic research and industrial applications.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Duloxetine | C16H17NOS | A potent serotonin-norepinephrine reuptake inhibitor. |

| Phenylethylamine | C8H11N | A natural monoamine alkaloid involved in mood regulation. |

| 4-Aminophenol | C6H7N | A precursor for many pharmaceuticals and analgesics. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Aminophenyl)propan-1-ol hydrochloride, and how can reaction efficiency be optimized?

The compound can be synthesized via the Mannich reaction , which involves a methylene-active ketone, dialkylamine hydrochloride, and polyformaldehyde in refluxing ethanol. The reaction generates an N,N-dialkylmethyleneammonium chloride intermediate, which undergoes a Michael-type addition to yield the product . To optimize efficiency, control reaction temperature (typically 70–80°C), use stoichiometric excess of formaldehyde, and monitor pH to stabilize intermediates. Purity can be improved via recrystallization in ethanol/water mixtures .

Q. How should researchers purify this compound to ensure high enantiomeric purity for biological studies?

Chiral resolution techniques, such as chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) or diastereomeric salt formation with chiral acids (e.g., tartaric acid), are recommended. Evidence from analogous compounds shows that enantiomeric excess >98% can be achieved via these methods . Confirm purity using polarimetry or chiral HPLC .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : Analyze 1H- and 13C-NMR to confirm the presence of the aminophenyl group (δ 6.5–7.5 ppm for aromatic protons) and the propanol backbone (δ 3.5–4.0 ppm for hydroxyl-bearing CH2).

- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect the molecular ion peak ([M+H]+ ~212 m/z) and validate purity (>95%) .

- FT-IR : Identify NH2 stretching (~3350 cm−1) and OH bands (~3200 cm−1) .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How does stereochemistry at the aminophenyl moiety influence biological activity, and how can enantioselective synthesis be achieved?

Studies on analogous compounds (e.g., fluorophenyl derivatives) demonstrate that (S)-enantiomers exhibit higher receptor-binding affinity due to optimal spatial alignment with hydrophobic pockets in target proteins . Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases .

Q. What strategies are effective in resolving contradictory bioactivity data across studies (e.g., varying IC50_{50}50 values)?

Contradictions often arise from impurity profiles (e.g., residual solvents or diastereomers) or assay conditions (pH, temperature). Mitigation steps:

- Purity Verification : Use LC-MS and 1H-NMR to quantify impurities.

- Standardized Assays : Pre-equilibrate compounds in assay buffers to ensure consistent protonation states .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices (e.g., plasma)?

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE with C18 cartridges.

- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., 212 → 120 m/z for quantification). Validate per ICH guidelines for linearity (R2 >0.99), LOD (<1 ng/mL), and recovery (>90%) .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses.

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Q. How do structural modifications (e.g., halogen substitution) alter physicochemical properties and pharmacokinetics?

Substituting the phenyl group with halogens (e.g., fluorine) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration. However, this may reduce aqueous solubility, requiring formulation adjustments (e.g., PEGylated nanoparticles) .

Q. Methodological Notes

- Stereochemical Analysis : Always report enantiomeric ratios and validate with circular dichroism (CD) .

- Data Reproducibility : Share raw NMR/HPLC files in supplementary materials to enable cross-validation .

- Regulatory Compliance : For preclinical studies, adhere to OECD GLP standards for toxicity testing .

Properties

CAS No. |

83101-11-5 |

|---|---|

Molecular Formula |

C9H14ClNO |

Molecular Weight |

187.66 g/mol |

IUPAC Name |

3-(4-aminophenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h3-6,11H,1-2,7,10H2;1H |

InChI Key |

QWEAGZBNQMUDRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCO)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.